3-Bromo-1-isopropyl-4-nitro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Modern Chemical Research
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational scaffold in numerous areas of modern chemical research. globalresearchonline.netnih.gov Its derivatives are recognized for their vast and diverse pharmacological activities, making them "privileged structures" in medicinal chemistry and drug discovery. mdpi.comnih.gov The pyrazole nucleus is a key component in a variety of approved drugs, including the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov
The significance of pyrazole heterocycles stems from their wide spectrum of biological applications. researchgate.netorientjchem.org These compounds have been extensively studied and have demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic agents. mdpi.comacademicstrive.comnumberanalytics.com Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, where they are used as herbicides and insecticides, and in materials science for the development of dyes and fluorescent substances. globalresearchonline.netnumberanalytics.com The versatility and broad utility of the pyrazole scaffold continue to drive research into new synthetic methods and applications. researchgate.netmdpi.com
Table 1: Selected Applications of Pyrazole Derivatives in Various Fields
| Field | Specific Applications |
|---|---|
| Medicinal Chemistry | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Analgesic, Antidepressant, Anticonvulsant, Antidiabetic. globalresearchonline.netnih.govresearchgate.net |
| Agrochemicals | Herbicides, Insecticides, Fungicides. orientjchem.orgnumberanalytics.com |
| Materials Science | Dyes, Fluorescent Probes, Luminescent Compounds, Conducting Polymers. globalresearchonline.netnumberanalytics.commdpi.com |
Contextualization of Halogenated and Nitrated Pyrazole Derivatives
The introduction of halogen and nitro substituents onto the pyrazole ring significantly modifies its chemical properties and reactivity, opening avenues for further synthetic transformations and creating compounds with unique characteristics. Halogenated pyrazoles, such as bromopyrazoles, are highly valuable synthetic intermediates. mdpi.com The bromine atom can be readily replaced or used as a handle in transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. mdpi.com
Nitrated pyrazoles are a class of compounds characterized by high stability, which is attributed to the aromaticity of the pyrazole ring. nih.gov The presence of the electron-withdrawing nitro group influences the electronic distribution within the ring system. These compounds are particularly noted for their applications as energetic materials and are resistant to oxidation and hydrolysis. nih.gov The combination of both a halogen and a nitro group on the same pyrazole scaffold, as seen in 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole, creates a multifunctional molecule with distinct reactivity at different positions.
Fundamental Structural Characteristics of this compound
The compound this compound is a substituted pyrazole with a specific arrangement of functional groups that define its chemical identity. Its structure consists of a central five-membered pyrazole ring, substituted at the N1 position with an isopropyl group, at the C3 position with a bromine atom, and at the C4 position with a nitro group.
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₆H₈BrN₃O₂ |
| Canonical SMILES | CC(C)N1C=C(C(=N1)Br)N+[O-] |
| InChI Key | ZJGIGXSCPAFDNS-UHFFFAOYSA-N |
| Molecular Weight | 234.05 g/mol |
The pyrazole ring is an aromatic system. ijraset.com It is a planar, five-membered heterocycle containing six π-electrons, which satisfies Hückel's rule for aromaticity. ijraset.comchemicalbook.com The system comprises three carbon atoms and two adjacent nitrogen atoms. One nitrogen atom (N1) is considered "pyrrole-like," as its lone pair of electrons participates in the delocalized π-system. nih.govorientjchem.org The other nitrogen atom (N2) is "pyridine-like," with its lone pair located in an sp² hybrid orbital in the plane of the ring, not contributing to the aromatic sextet. nih.govorientjchem.org This pyridine-like nitrogen is responsible for the basic character of pyrazole. imperial.ac.uk
This electronic arrangement results in an uneven distribution of electron density around the ring. The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.comresearchgate.net Conversely, the C4 position is comparatively electron-rich, rendering it the primary site for electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. globalresearchonline.netresearchgate.net
A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity. The most common method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. nih.gov When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the reaction can yield a mixture of two different regioisomers. nih.govacs.org For example, the synthesis can result in a mixture of 1,3- and 1,5-disubstituted pyrazoles, which are often difficult to separate. nih.gov
Achieving regiocontrol is a critical aspect of pyrazole synthesis. acs.org Researchers have developed various strategies to direct the reaction to favor one regioisomer over the other. These methods often involve modifying reaction conditions, using specific catalysts, or employing starting materials with carefully chosen functional groups that steer the cyclization process. acs.orgorganic-chemistry.org The synthesis of a specific isomer like this compound requires a regioselective approach to ensure the correct placement of the isopropyl, bromo, and nitro groups on the pyrazole core.
Tautomerism is a key feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms, leading to an equilibrium between two different tautomeric forms. globalresearchonline.netnih.gov This phenomenon is possible because of the acidic nature of the pyrrole-like N-H proton. researchgate.net
However, in N-substituted pyrazoles such as this compound, this form of tautomerism is not possible. The presence of the isopropyl group fixed at the N1 position prevents the migration of a proton between the ring nitrogens. nih.gov Therefore, the structure is locked, and the positions of the substituents are unambiguously defined as 1, 3, and 4. This structural rigidity simplifies its chemical behavior compared to its N-unsubstituted counterparts, as it exists as a single, well-defined constitutional isomer without the complication of tautomeric equilibrium.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-nitro-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(2)9-3-5(10(11)12)6(7)8-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGIGXSCPAFDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2054953-81-8 | |
| Record name | 3-bromo-4-nitro-1-(propan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 1 Isopropyl 4 Nitro 1h Pyrazole and Its Structural Analogs
General Strategies for Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is the foundational step in synthesizing the target compound and its analogs. Several robust methods have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, a reaction first reported by Knorr in 1883. mdpi.com This approach involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophilic carbon unit. mdpi.comnih.gov For the synthesis of a 1-isopropylpyrazole, isopropylhydrazine would be the required hydrazine component.
The reaction with 1,3-diketones can, however, lead to a mixture of two regioisomers when an unsymmetrical diketone is used. mdpi.com To overcome this, researchers have developed various strategies, including the use of α,β-unsaturated carbonyl compounds, β-enaminones, and acetylenic ketones as the 1,3-biselectrophilic partner. mdpi.comnih.gov For instance, the reaction of hydrazine derivatives with α,β-vinyl ketones that possess a leaving group can lead to the formation of pyrazolines, which are then converted to pyrazoles upon elimination of the leaving group. mdpi.com A significant advancement involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine in a one-pot process to yield the pyrazole. mdpi.com
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Hydrazine derivatives + 1,3-Dicarbonyl compounds | Acidic medium, N,N-dimethylacetamide, ambient temp. | Polysubstituted pyrazoles | Good | nih.gov |
| Arylhydrazine hydrochloride + 1,3-Diketones | Aprotic dipolar solvents | 1,3-substituted 1-arylpyrazoles | Good | nih.gov |
| Ketones + Acid chlorides, then Hydrazine | One-pot synthesis | Polysubstituted pyrazoles | Good to Excellent | mdpi.com |
| Acetylacetone + 2,4-Dinitrophenylhydrazine | Lithium perchlorate | Pyrazole derivative | - | mdpi.com |
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another fundamental strategy for constructing five-membered heterocycles like pyrazoles. nih.gov This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkyne or an alkene. ccspublishing.org.cnnih.gov
The use of diazo compounds, particularly α-diazoesters, reacting with alkynes is a robust tool for generating pyrazoles. ccspublishing.org.cnnih.gov These reactions can be promoted by various catalysts and conditions. For example, visible-light-induced [3+2] cycloadditions of in-situ generated donor-type diazo compounds from N-tosylhydrazones have been developed as a benign approach. nih.gov Another variation involves a transition-metal-free reaction between diazoacetonitrile and nitroolefins to produce cyanopyrazoles. organic-chemistry.org This method offers mild conditions and high regioselectivity. organic-chemistry.org
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Diazo compounds (in situ from N-tosylhydrazones) | Alkenes | Visible light | Pyrazoles and (spiro)pyrazolines | nih.gov |
| α-Diazoesters | Ynones | Al(OTf)₃ | Four-substituted pyrazoles | ccspublishing.org.cn |
| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Multisubstituted cyanopyrazoles | organic-chemistry.org |
| Nitrilimines (in situ from hydrazonoyl halides) | Vinylsulfonium salts | Mild conditions | Pyrazole derivatives | organic-chemistry.org |
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like pyrazoles in a single synthetic operation. beilstein-journals.orgrsc.org These reactions combine three or more starting materials in a one-pot process, often creating the key intermediates in situ. beilstein-journals.org
A common MCR strategy for pyrazoles involves the in-situ generation of 1,3-dicarbonyl compounds, which then undergo cyclocondensation with a hydrazine. beilstein-journals.org For example, SmCl₃ can catalyze the acylation of β-ketoesters to form 1,3-diketones, which upon cyclization with hydrazine yield 3,4,5-substituted pyrazoles. beilstein-journals.org Another approach is a three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds, which proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org These MCRs are valued for their operational simplicity and ability to generate diverse libraries of substituted pyrazoles. mdpi.com
| Components | Catalyst/Conditions | Key Intermediate/Process | Product Type | Reference |
| Enolates + Carboxylic acid chlorides + Hydrazines | LiHMDS (base) | In situ formation of 1,3-diketones | Substituted pyrazoles | beilstein-journals.org |
| β-Ketoesters + Hydrazine + Malononitrile + Aldehyde | - | Knoevenagel condensation and Michael addition | Pyrano[2,3-c]pyrazoles | beilstein-journals.org |
| Aldehydes + 1,3-Dicarbonyls + Diazo compounds | Molecular oxygen (oxidant) | Tandem Knoevenagel/cycloaddition/aromatization | Polyfunctional pyrazoles | organic-chemistry.org |
| Vinyl azide + Aldehyde + Tosylhydrazine | Base | - | 3,4,5-Trisubstituted 1H-pyrazoles | organic-chemistry.org |
A more recent and innovative approach to pyrazole synthesis involves the formation of the N-N bond in the final step via oxidation-induced coupling. nih.govacs.org This strategy avoids the use of potentially hazardous hydrazine reagents. nih.gov One prominent example utilizes titanium imido complexes in a multicomponent reaction with alkynes and nitriles. nih.govacs.org
The mechanism involves the initial formation of a diazatitanacyclohexadiene intermediate from the coupling of the alkyne, nitrile, and Ti imido complex. nih.gov This metallacycle then undergoes a two-electron oxidation, which triggers an electrocyclic ring closure to form the pyrazole ring and the crucial N-N bond. nih.govnih.gov This oxidation can be achieved with oxidants like TEMPO. nih.govrsc.org Mechanistic studies have shown that this is a rare example of formal N-N coupling on a metal center, proceeding through an inner-sphere coordination-induced oxidation mechanism. nih.govrsc.orgumn.edu
| Precursor | Oxidant | Key Intermediate | Mechanism | Reference |
| Diazatitanacyclohexadienes | TEMPO | 2-electron oxidized metallacycle | Inner-sphere coordination-induced oxidation | nih.govrsc.org |
| Alkynes + Nitriles + Ti imido complexes | Weak oxidants (e.g., TEMPO) | Diazatitanacyclohexadiene | [2+2+1] multicomponent coupling followed by oxidation | nih.govacs.org |
Synthetic Routes for the Introduction of the Nitro Moiety
Once the pyrazole ring is constructed, the introduction of the nitro group is a key step in forming 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole. The position of nitration is heavily influenced by the electronic properties of the pyrazole ring and any existing substituents.
Direct electrophilic nitration is the most common method for introducing a nitro group onto a pyrazole ring. nih.gov The pyrazole ring is an electron-deficient system, which generally directs electrophilic substitution to the C4 position. The specific reagents and conditions can be tuned to achieve the desired outcome.
Common nitrating agents include mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (HNO₃/Ac₂O). nih.govmdpi.com For example, the nitration of 1-methylpyrazole with concentrated nitric acid and trifluoroacetic anhydride has been shown to produce 3-MNP (1-methyl-3-nitropyrazole). nih.gov In another instance, reacting pyrazole with fuming nitric acid and fuming sulfuric acid can yield 4-nitropyrazole with high efficiency. guidechem.com The presence of other substituents on the ring, such as a bromo group at the C3 position, will influence the regiochemical outcome of the nitration, although the C4 position generally remains the most favorable site for electrophilic attack. The nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride specifically yields the 4-nitro derivative. mdpi.com
| Pyrazole Substrate | Nitrating Agent | Conditions | Product | Yield | Reference |
| Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | 50°C, 1.5 hours | 4-Nitropyrazole | 85% | guidechem.com |
| 1-Methylpyrazole | Conc. HNO₃ / Trifluoroacetic anhydride | Ice bath, 12 h | 1-Methyl-3-nitropyrazole (3-MNP) | - | nih.gov |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Conc. HNO₃ / Acetic anhydride | - | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | - | mdpi.com |
| Various heterocycles | Nitric acid / Trifluoroacetic anhydride | - | Mononitro derivatives | ~60% (average) | researchgate.net |
Synthesis via Nitro-Containing Pyrazole Precursors
A common and effective strategy for the synthesis of this compound begins with the formation of a nitro-containing pyrazole precursor. The most direct precursor is 4-nitropyrazole, which can be synthesized from the parent pyrazole heterocycle. The nitration of pyrazole is a classic example of electrophilic aromatic substitution on a heterocyclic ring.
The direct nitration of pyrazole preferentially occurs at the 4-position due to the directing effects of the two nitrogen atoms. While various nitrating agents can be employed, a particularly efficient method involves the use of a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.com This "one-pot, two-step" method first involves the formation of a pyrazole sulfate salt, which is then nitrated. guidechem.com Optimization of this reaction has led to high yields of 4-nitropyrazole, making it a readily accessible starting material. guidechem.com
| Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fuming HNO₃ / Fuming H₂SO₄ | 50 | 1.5 | 85 | guidechem.com |
| HNO₃ / H₂SO₄ | 90 | 6 | 56 | guidechem.com |
| N-nitropyrazole rearrangement | 90 | 24 | - | guidechem.com |
Synthetic Routes for the Introduction of the Bromo Moiety
The introduction of a bromine atom onto the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved either by brominating a pre-existing pyrazole system or by constructing the pyrazole ring from bromo-containing precursors.
The regioselective bromination of pyrazoles is a well-studied transformation. However, the presence of a strongly deactivating nitro group at the 4-position, as in 4-nitropyrazole, presents a significant challenge. The electron-withdrawing nature of the nitro group reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic attack.
A variety of brominating agents can be employed for the bromination of aromatic and heteroaromatic compounds. The choice of reagent and reaction conditions is crucial for achieving the desired outcome, especially with a deactivated substrate like 4-nitropyrazole.
Commonly used brominating agents include:
Elemental Bromine (Br₂): Often used in a solvent such as acetic acid, chloroform, or carbon tetrachloride. A Lewis acid catalyst may be required for deactivated substrates.
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used in solvents like acetonitrile or carbon tetrachloride, sometimes with a radical initiator or an acid catalyst. mdpi.com
Potassium Bromide (KBr) with an oxidant: This system can generate electrophilic bromine in situ.
For the bromination of 4-nitropyrazole, harsher conditions or more reactive brominating systems may be necessary compared to the bromination of unsubstituted pyrazole. Optimization of reaction conditions would involve varying the solvent, temperature, and reaction time to maximize the yield of the desired 3-bromo-4-nitropyrazole while minimizing side reactions.
| Brominating Agent | Catalyst/Conditions | Substrate Type | Reference |
| N-Bromosaccharin | Silica Gel Supported H₂SO₄ | 1,3-Diketones/Arylhydrazines | researchgate.net |
| N-Bromosuccinimide (NBS) | - | Arenes and Heteroarenes | mdpi.com |
| Elemental Bromine (Br₂) | Acetic Acid | Pyrazoles | researchgate.net |
The control of regioselectivity is paramount in the synthesis of specifically substituted pyrazoles. In the case of 4-nitropyrazole, the 4-position is blocked. Electrophilic substitution is therefore directed to the C3 and C5 positions. These two positions are electronically distinct. The nitro group at C4 deactivates both adjacent positions, but the outcome of the substitution is also influenced by the two ring nitrogen atoms.
The N1 (pyrrole-like) nitrogen is electron-donating via resonance, while the N2 (pyridine-like) nitrogen is electron-withdrawing inductively. In an electrophilic substitution reaction, the incoming electrophile will preferentially attack the position that is most activated (or least deactivated) and leads to the most stable intermediate (arenium ion). For 4-nitropyrazole, the C3 and C5 positions are equivalent in the free base. However, upon N-alkylation (or in the context of an N-substituted starting material), the C3 and C5 positions become non-equivalent, and the directing effects of the N1-substituent and the deactivating 4-nitro group will determine the position of bromination. The synthesis of 3-bromo-1-alkyl-4-nitropyrazoles suggests that bromination can be directed to the 3-position.
An alternative synthetic strategy involves starting with a pyrazole that already contains a bromine atom at the desired position. For instance, the synthesis could commence with 3-bromopyrazole. This precursor would then need to undergo nitration.
The nitration of 3-bromopyrazole would be expected to yield 3-bromo-4-nitropyrazole as a major product. The bromine atom at C3 is a deactivating, ortho-, para-director. In this context, it would direct the incoming nitro group to the 5-position. However, the inherent reactivity of the pyrazole ring strongly favors substitution at the 4-position. Therefore, it is highly probable that nitration would occur at the C4 position, leading to the formation of 3-bromo-4-nitropyrazole. This intermediate could then be subjected to N-isopropylation as described in the following section. This route offers a different approach to the same key intermediate, and the choice between this and the previous route would depend on the availability and cost of the respective starting materials (4-nitropyrazole vs. 3-bromopyrazole).
Regioselective Bromination of Pyrazole Systems
Synthetic Routes for the Introduction of the Isopropyl Moiety
The final step in the proposed synthesis of this compound is the introduction of the isopropyl group onto the N1 nitrogen of the pyrazole ring. This N-alkylation reaction is a common transformation for NH-containing heterocycles.
The general procedure for the N-alkylation of a pyrazole involves the deprotonation of the N-H proton with a suitable base to form a pyrazolate anion, which then acts as a nucleophile and attacks an isopropyl electrophile.
Key components of the N-isopropylation reaction:
Pyrazole Substrate: 3-bromo-4-nitropyrazole. The acidic N-H proton is readily removed by a base.
Base: Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield.
Isopropylating Agent: An electrophilic source of the isopropyl group is required. Common choices include 2-bromopropane (isopropyl bromide) or 2-iodopropane (isopropyl iodide). Isopropyl tosylate or mesylate can also be used.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the reactants and facilitate the reaction.
The reaction of the pyrazolate anion with the isopropylating agent proceeds via an SN2 mechanism. While pyrazole has two nitrogen atoms, alkylation almost exclusively occurs at the N1 position for N-unsubstituted pyrazoles, leading to the thermodynamically more stable product. In the case of 3-bromo-4-nitropyrazole, the two nitrogen atoms are not equivalent. However, the formation of the 1-isopropyl isomer is expected to be highly favored.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Reference |
| 3-nitropyrazole, 4-nitropyrazole | 2-bromoethanol | K₂CO₃ | - | nih.gov |
| 3,4-dinitropyrazole | - | - | - | researchgate.net |
| Pyrazoles | Bromoacetic acid esters | - | DMF | mdpi.com |
This synthetic step completes the formation of this compound. The final product would be purified using standard techniques such as column chromatography or recrystallization.
N-Alkylation Strategies for Pyrazoles
One of the most direct methods for synthesizing N-substituted pyrazoles is the alkylation of an N-unsubstituted pyrazole precursor. In the context of this compound, this strategy would commence with 3-Bromo-4-nitro-1H-pyrazole.
The N-alkylation of pyrazoles can be accomplished using various alkylating agents under Brønsted acid catalysis, avoiding the need for strong bases or high temperatures. mdpi.com For unsymmetrical pyrazoles, the regioselectivity of the alkylation (i.e., substitution at the N-1 or N-2 position) is a critical consideration. The outcome is often governed by steric effects; the alkyl group tends to attach to the less sterically hindered nitrogen atom. mdpi.com The presence of a bulky substituent at the C-3 position can preferentially direct the incoming alkyl group to the N-1 position. sci-hub.se
A general approach involves reacting the pyrazole with an isopropyl halide (e.g., isopropyl bromide) or isopropyl sulfate in a polar aprotic solvent like dimethylformamide (DMF). This method is effective for introducing the isopropyl group selectively at the N-1 position. Researchers have developed highly regioselective N1-alkylation protocols for 1H-pyrazoles that bear versatile functional groups such as bromo, ester, and nitro groups, achieving high yields. nih.gov
Table 1: N-Alkylation of a Pyrazole Precursor
| Starting Material | Alkylating Reagent | Catalyst/Solvent | Product | Key Observation | Reference |
|---|---|---|---|---|---|
| 3-Bromo-4-nitro-1H-pyrazole | Isopropyl bromide | Base (e.g., K₂CO₃) / DMF | This compound | Selective N-1 alkylation | |
| Unsymmetrical Pyrazoles | Trichloroacetimidate electrophiles | Brønsted acid | N-Alkyl Pyrazoles | Regioselectivity is controlled by sterics | mdpi.com |
This table is illustrative, based on general methods for pyrazole alkylation.
Incorporation of Isopropyl Group via Building Block Precursors
An alternative to direct N-alkylation is the construction of the pyrazole ring from acyclic precursors where the isopropyl group is already present. This "building block" approach ensures the unambiguous placement of the N-1 substituent. The classical Knorr synthesis of pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
For the synthesis of this compound, the key building block would be isopropyl hydrazine. This would react with a suitably substituted 1,3-dicarbonyl compound. The challenge lies in designing a dicarbonyl precursor that leads to the desired 3-bromo and 4-nitro substitution pattern on the final pyrazole ring. For instance, a plausible precursor could be a halogenated and nitrated 1,3-diketone. The reaction proceeds through a nucleophilic attack of the hydrazine on the dicarbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazole ring.
This synthetic route offers the advantage of predetermined regiochemistry for the N-1 substituent, circumventing the potential for isomeric mixtures that can arise during N-alkylation of unsymmetrical pyrazoles.
Design and Implementation of Sequential and One-Pot Synthesis Approaches
Modern synthetic chemistry emphasizes efficiency, atom economy, and operational simplicity, leading to the development of sequential and one-pot reactions. rsc.org These strategies involve conducting multiple reaction steps in a single reaction vessel, either sequentially by adding reagents in a specific order or concurrently in a multicomponent reaction. This approach avoids the isolation and purification of intermediates, saving time, solvents, and resources. acs.org
The synthesis of polysubstituted pyrazoles is well-suited to one-pot methodologies. nih.gov For a target molecule like this compound, a hypothetical one-pot synthesis could be designed based on the condensation of a 1,3-diketone, isopropyl hydrazine, and a brominating agent. researchgate.netscielo.org.mx An efficient protocol for the one-pot, regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions has been reported, which could be adapted for this purpose. researchgate.netscielo.org.mx
Another powerful strategy is the use of tandem reactions, such as a sequence involving Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization, which can be performed in a single pot to generate highly functionalized pyrazoles. organic-chemistry.org Similarly, continuous flow synthesis offers a rapid and modular approach where reactants are pumped through sequential reactor coils, allowing for telescoped reaction sequences like cycloaddition followed by N-alkylation to build molecular diversity quickly. mit.edu
The synthesis of 3-Nitro-1H-pyrazole itself has been optimized into a one-pot process where the nitration of pyrazole to N-nitropyrazole is followed by rearrangement in the same reaction vessel without isolating the intermediate. guidechem.com This principle can be extended to more complex targets. For example, a reaction could start with the formation of a pyrazole ring, followed by sequential in-situ bromination and nitration, or vice-versa, to achieve the final product. The development of such processes relies on the careful selection of reagents and reaction conditions to ensure compatibility between the different transformation steps.
Table 2: Examples of One-Pot or Sequential Syntheses for Substituted Pyrazoles
| Reaction Type | Key Steps | Reactants | Product Class | Reference |
|---|---|---|---|---|
| Three-Component One-Pot | Condensation, Cyclization, Bromination | 1,3-Diketones, Arylhydrazines, N-Bromosaccharin | 4-Bromopyrazole derivatives | scielo.org.mx |
| Three-Component One-Pot | Knoevenagel condensation, 1,3-dipolar cycloaddition, oxidative aromatization | Aldehydes, 1,3-dicarbonyls, Diazo compounds | Polyfunctional pyrazoles | organic-chemistry.org |
| Sequential Flow Synthesis | Diazoalkane formation, [3+2] cycloaddition, N-alkylation | Fluorinated amines, Alkynes, Alkylating agents | Highly substituted pyrazoles | mit.edu |
Chemical Reactivity and Transformations of 3 Bromo 1 Isopropyl 4 Nitro 1h Pyrazole
Intrinsic Reactivity of the Pyrazole (B372694) Core
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. Its reactivity is significantly influenced by the substituents it bears. In the case of 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole, the strong electron-withdrawing nature of the nitro group at the C4 position deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at positions ortho and para to the nitro group. The isopropyl group at N1 has a modest electron-donating effect, while the bromine at C3 has a deactivating inductive effect but can direct incoming electrophiles.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution (EAS) on the pyrazole ring of this compound is generally disfavored due to the presence of the strongly deactivating nitro group. However, if forced, the substitution pattern is directed by the existing substituents. The C5 position is the most likely site for electrophilic attack, as it is ortho to the N1-isopropyl group (a weak activator) and meta to the deactivating nitro group. The directing effects of the substituents are summarized below:
N1-isopropyl group: A weak activating group, directing ortho and para (C5).
C4-nitro group: A strong deactivating group, directing meta (C5).
C3-bromo group: A deactivating group, directing ortho and para (C5).
Thus, all substituents direct towards the C5 position, making it the most probable site for any potential electrophilic substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.compearson.comlumenlearning.commasterorganicchemistry.com
Nucleophilic Substitution Reactivity
The pyrazole core of this compound is susceptible to nucleophilic attack due to the electron-deficient nature imparted by the nitro group. Nucleophilic substitution of a hydrogen atom on the pyrazole ring is a possibility, particularly at the C5 position, which is ortho to the strongly electron-withdrawing nitro group. This type of reaction, known as Vicarious Nucleophilic Substitution (VNS), allows for the introduction of various substituents. acs.org For instance, carbanions can attack the C5 position, leading to the formation of a new carbon-carbon bond.
Transformations Involving the Bromo Substituent
The bromine atom at the C3 position is a versatile handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and reduction.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Sonogashira, Negishi)
The C-Br bond in this compound can be readily functionalized using a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
| Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 85 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 92 |
| 3-Thienylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 78 |
Heck Reaction: The Heck reaction couples the bromo-pyrazole with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comnih.gov This reaction is typically carried out in the presence of a palladium catalyst and a base.
| Alkene | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Styrene | Pd(OAc)2 | Et3N | DMF | 75 |
| n-Butyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | 88 |
| Cyclohexene | PdCl2(PPh3)2 | NaOAc | DMA | 65 |
Stille Reaction: In the Stille reaction, the bromo-pyrazole is coupled with an organotin reagent. wikipedia.orgharvard.edulibretexts.orgmsu.eduorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups.
| Organotin Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| (Tributylstannyl)benzene | Pd(PPh3)4 | Toluene | 82 |
| 2-(Tributylstannyl)furan | PdCl2(PPh3)2 | Dioxane | 79 |
| (Tributylstannyl)acetylene | Pd(AsPh3)4 | THF | 70 |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-pyrazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | DMF | 90 |
| 1-Hexyne | Pd(PPh3)4 | CuI | Piperidine | THF | 85 |
| Trimethylsilylacetylene | Pd(OAc)2/PPh3 | CuI | i-Pr2NH | Toluene | 95 |
Negishi Coupling: The Negishi coupling involves the reaction of the bromo-pyrazole with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Brominated Position
The bromine atom at the C3 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group at the adjacent C4 position. This ortho-relationship allows for the stabilization of the Meisenheimer intermediate formed during the reaction. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide ion. researchgate.netclockss.orgnih.govresearchgate.net The reactivity in SNAr reactions is often analogous to that of similarly substituted systems like 3-bromo-4-nitropyridine.
Reductive Debromination Reactions
The C-Br bond can be cleaved through reductive debromination to yield 1-isopropyl-4-nitro-1H-pyrazole. This transformation can be achieved using various reducing agents. A common and selective method is catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst and a hydrogen source like hydrogen gas or transfer hydrogenation reagents such as ammonium formate or sodium hypophosphite. organic-chemistry.orgsemanticscholar.orgresearchgate.netorganic-chemistry.orgacs.org Notably, the bromo group can be selectively reduced in the presence of the nitro group under controlled conditions. organic-chemistry.orgorganic-chemistry.org
Transformations Involving the Nitro Substituent
The nitro group at the C4 position of the pyrazole ring is a key functional group that significantly influences the molecule's reactivity, primarily acting as a strong electron-withdrawing group. This electronic effect makes the pyrazole ring susceptible to certain transformations and also allows for the direct modification of the nitro group itself.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a variety of other functional groups and molecular scaffolds. For nitroaromatic compounds, including nitropyrazoles, this reduction can be achieved using several well-established methods. wikipedia.org The resulting amine, 3-Bromo-1-isopropyl-1H-pyrazol-4-amine, is a valuable intermediate for the synthesis of more complex heterocyclic systems.
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. wikipedia.org Catalytic hydrogenation often utilizes catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgnih.gov Chemical reductions can be carried out with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media. wikipedia.orgmdpi.com For instance, the reduction of related 3-nitropyrazolotriazinones has been successfully achieved using tin(II) chloride, leading to the corresponding amines in good yields. mdpi.com Another example is the hydrogenation reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine using a catalyst in methanol. google.com
The choice of reducing agent and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group without affecting other sensitive functional groups present in the molecule, such as the bromo substituent.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines
| Reagent/Catalyst | Typical Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | A widely used and efficient method. nih.gov |
| SnCl₂·2H₂O | Concentrated HCl, Ethanol, Reflux | Effective for many nitroaromatics. mdpi.com |
| Fe, HCl/Acetic Acid | Ethanol/Water, Reflux | A classical and cost-effective method. wikipedia.org |
| NaBH₄, Ni(PPh₃)₄ | Ethanol, Room Temperature | A milder alternative for some substrates. |
Reactions of the Nitro Group with Various Reagents
The strong electron-withdrawing nature of the nitro group activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com However, direct displacement of the nitro group itself is also a possible reaction pathway, particularly with potent nucleophiles. In some cases, the nitro group can be displaced by nucleophiles, although this is less common than the displacement of a halogen in an activated aromatic system. nih.gov
Furthermore, the nitro group can influence the reactivity of other substituents on the pyrazole ring. For example, in 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, the chlorine atom at the C5 position is readily displaced by sodium azide, indicating that the nitro group at C4 activates the adjacent position for nucleophilic attack. preprints.orgmdpi.com While this compound has the bromo substituent at C3, the activating effect of the C4 nitro group would similarly influence its reactivity towards nucleophiles. The reaction of 3-bromo-4-nitropyridine with amines has been shown to result in nucleophilic substitution, highlighting the reactivity of such systems. researchgate.net
Influence and Reactivity of the Isopropyl Substituent
Steric and Electronic Effects on Pyrazole Ring Reactivity
The isopropyl group, being a branched alkyl group, introduces significant steric bulk around the N1 position of the pyrazole ring. ucla.edu This steric hindrance can influence the approach of reagents to the adjacent C5 position and, to a lesser extent, the other ring positions. researchgate.net For instance, in N-alkylation reactions of unsymmetrical pyrazoles, the regioselectivity is often controlled by the steric environment around the nitrogen atoms. researchgate.net The bulky isopropyl group can direct incoming electrophiles or nucleophiles to the less hindered positions of the pyrazole ring.
Electronically, the isopropyl group is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the pyrazole ring, which can influence its reactivity in electrophilic substitution reactions. orientjchem.org However, in the case of this compound, the strong electron-withdrawing effect of the nitro group at C4 likely dominates the electronic character of the ring, making it generally electron-deficient. The interplay between the electron-donating isopropyl group and the electron-withdrawing nitro and bromo groups creates a complex electronic environment that dictates the regioselectivity of various reactions.
Selective Functionalization of the Isopropyl Moiety
Direct selective functionalization of the isopropyl group itself, without altering the pyrazole core, is a challenging transformation. C-H activation reactions on alkyl groups attached to heterocyclic rings can be achieved but often require specific directing groups or transition metal catalysts. nih.gov While there is extensive research on the functionalization of heterocyclic rings, the selective modification of a simple alkyl substituent like an isopropyl group is less common and would likely require the development of specific synthetic methodologies. Protecting groups, such as the triisopropylsilyl (TIPS) group, have been used to protect functional groups to allow for reactions elsewhere in a molecule, demonstrating a strategy to control reactivity. rsc.org
Chemo- and Regioselectivity in Reactions of Multi-substituted Pyrazoles
The presence of multiple, electronically distinct substituents on the pyrazole ring of this compound leads to important considerations of chemo- and regioselectivity in its chemical transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. nih.gov
In nucleophilic aromatic substitution reactions, the nitro group strongly activates the ring for attack. mdpi.com A nucleophile could potentially attack the carbon bearing the bromo group (C3) or other positions on the ring. The regiochemical outcome will depend on the nature of the nucleophile, the reaction conditions, and the relative stability of the intermediate Meisenheimer complexes. nih.gov The development of regioselective synthetic methods for polysubstituted pyrazoles is an active area of research, often involving multi-step one-pot procedures to control the final substitution pattern. nih.govmdpi.comnih.gov In some instances, photocatalytic methods have been employed for the C-H amination of arenes, which can offer good regioselectivity. acs.orgacs.org
Table 2: Summary of Substituent Effects on the Reactivity of the Pyrazole Ring
| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reactivity |
| Bromo | C3 | -I, +M (weakly deactivating) | Moderate | Influences nucleophilic and electrophilic substitution. |
| Isopropyl | N1 | +I (weakly activating) | Significant | Directs regioselectivity through steric hindrance. |
| Nitro | C4 | -I, -M (strongly deactivating) | Moderate | Strongly activates the ring for nucleophilic attack. |
The combined influence of these substituents makes this compound a versatile substrate for further chemical modification, provided that the reaction conditions are carefully controlled to achieve the desired chemo- and regioselectivity.
Mechanistic Investigations of Key Transformations
The reactivity of this compound is predominantly dictated by the electronic interplay between the pyrazole ring, the electron-withdrawing nitro group, and the labile bromo substituent. Mechanistic investigations into the transformations of this compound, while not extensively reported for this specific molecule, can be understood by drawing parallels with well-studied reactions of analogous nitro-substituted bromoheterocycles. Key transformations include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Computational chemistry, particularly density functional theory (DFT), provides significant insights into the electronic structures, reaction pathways, and transition states of similar pyrazole derivatives. eurasianjournals.comscholaris.caeurasianjournals.com
Nucleophilic Aromatic Substitution (SNAr):
The presence of a strongly electron-withdrawing nitro group at the C4 position, para to the bromine atom at C3, makes the pyrazole ring highly susceptible to nucleophilic aromatic substitution. This reaction is a cornerstone for introducing a variety of functional groups at the C3 position.
The generally accepted mechanism for SNAr reactions on such electron-deficient aromatic systems proceeds via a two-step addition-elimination pathway. nih.govjuniperpublishers.com
Nucleophilic Attack: A nucleophile (Nu-) attacks the electrophilic carbon atom bonded to the bromine. This is typically the rate-determining step of the reaction. nih.gov The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazole ring and, crucially, onto the oxygen atoms of the nitro group, which significantly stabilizes the intermediate.
Departure of the Leaving Group: In the subsequent, faster step, the leaving group (bromide ion, Br-) is eliminated, leading to the restoration of the aromatic pyrazole ring and the formation of the substituted product.
Recent studies on SNAr reactions involving azole nucleophiles have also suggested the possibility of a concerted mechanism, where the bond formation and bond breaking occur in a single step, or a borderline mechanism, depending on the specific reactants and conditions. rsc.org DFT calculations on related systems have been instrumental in mapping the potential energy surfaces of these reactions and characterizing the transition states.
Illustrative Reaction Coordinate for SNAr:
| Stage | Description | Relative Energy (kcal/mol) - Representative |
| Reactants | This compound + Nucleophile | 0 |
| Transition State 1 | Formation of the Meisenheimer complex | +15 to +25 |
| Intermediate | Meisenheimer Complex | +5 to +10 |
| Transition State 2 | Expulsion of the bromide ion | +10 to +20 |
| Products | 3-Substituted-1-isopropyl-4-nitro-1H-pyrazole + Br- | < 0 (Exergonic) |
Note: The energy values are representative for a typical SNAr reaction on an activated halo-nitroaromatic compound and are not derived from direct experimental or computational studies of this compound.
Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-bromine bond in this compound serves as an effective handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The general mechanism for these transformations involves a catalytic cycle with a palladium(0) species as the active catalyst. nih.govnobelprize.orgwikipedia.org The Suzuki-Miyaura coupling is a prominent example.
The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR')2) can be described by three fundamental steps: organic-chemistry.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole, forming a Pd(II) intermediate. This is often the initial and a critical step in the cycle. nobelprize.orgwikipedia.org
Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step typically requires the presence of a base to activate the organoboron species. organic-chemistry.org
Reductive Elimination: The two organic fragments (the pyrazole ring and the R group) are coupled and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Mechanistic investigations on the Suzuki-Miyaura reaction with other nitrogen-rich heterocycles have highlighted potential challenges, such as the inhibitory effects of the azole substrates on the palladium catalyst. nih.gov However, the development of specialized ligands and precatalysts has largely overcome these issues. nih.gov
Key Steps in the Suzuki-Miyaura Catalytic Cycle:
| Step | Reactants | Products | Palladium Oxidation State Change |
| Oxidative Addition | This compound, Pd(0)Ln | (Pyrazole)-Pd(II)(Br)Ln | 0 to +2 |
| Transmetalation | (Pyrazole)-Pd(II)(Br)Ln, [R-B(OR')2(Base)]- | (Pyrazole)-Pd(II)(R)Ln, Br-, B(OR')2(Base) | No Change |
| Reductive Elimination | (Pyrazole)-Pd(II)(R)Ln | 3-R-1-isopropyl-4-nitro-1H-pyrazole, Pd(0)Ln | +2 to 0 |
Spectroscopic and Structural Characterization of 3 Bromo 1 Isopropyl 4 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a pivotal tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
A ¹H NMR spectrum of 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole would be expected to show distinct signals corresponding to the protons of the isopropyl group and the proton on the pyrazole (B372694) ring.
Isopropyl Group Protons: The isopropyl group consists of a methine proton (-CH) and six equivalent methyl protons (-CH₃). The methine proton would likely appear as a septet due to coupling with the six methyl protons. The methyl protons would, in turn, appear as a doublet due to coupling with the single methine proton. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazole ring.
Pyrazole Ring Proton: The single proton attached to the pyrazole ring (at the C5 position) would appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be significantly affected by the electronic effects of the bromo and nitro substituents, as well as the isopropyl group.
A hypothetical data table for the ¹H NMR spectrum is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.
| Proton Assignment | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm |
| H-5 (pyrazole) | Singlet | N/A | Value to be determined |
| -CH (isopropyl) | Septet | Value to be determined | Value to be determined |
| -CH₃ (isopropyl) | Doublet | Value to be determined | Value to be determined |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) would have their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom (C3) and the carbon with the nitro group (C4) would be expected to be significantly deshielded.
Isopropyl Group Carbons: The isopropyl group would show two distinct signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).
A projected data table for the ¹³C NMR spectrum is shown below.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-3 (pyrazole) | Value to be determined |
| C-4 (pyrazole) | Value to be determined |
| C-5 (pyrazole) | Value to be determined |
| -CH (isopropyl) | Value to be determined |
| -CH₃ (isopropyl) | Value to be determined |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Heteronuclear Correlation Studies
¹⁵N NMR spectroscopy would be instrumental in characterizing the nitrogen atoms within the pyrazole ring and the nitro group. The chemical shifts of the pyrazole nitrogens (N1 and N2) would provide insight into their electronic environment and bonding. The nitrogen of the nitro group would also exhibit a characteristic chemical shift.
Heteronuclear correlation studies, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be essential to definitively assign the proton and carbon signals and to establish connectivity within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups.
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected, typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
C-N and C=N Stretching: Vibrations associated with the pyrazole ring would appear in the fingerprint region.
C-H Stretching and Bending: Vibrations from the isopropyl group and the pyrazole C-H bond would be observed.
C-Br Stretching: A stretching vibration for the carbon-bromine bond would be expected at lower wavenumbers.
A table of expected FT-IR vibrational modes is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | Value to be determined |
| NO₂ | Symmetric Stretch | Value to be determined |
| C-H (Aliphatic) | Stretch | Value to be determined |
| C-H (Aromatic) | Stretch | Value to be determined |
| C=N (Pyrazole) | Stretch | Value to be determined |
| C-N (Pyrazole) | Stretch | Value to be determined |
| C-Br | Stretch | Value to be determined |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy would provide complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be particularly useful for observing the vibrations of the pyrazole ring and the C-Br bond. Symmetrical vibrations of the nitro group may also be more prominent in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₈BrN₃O₂, the expected molecular weight would be approximately 233 or 235 g/mol , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), which is characteristic of a monobrominated compound. The fragmentation of the molecular ion would likely involve the loss of the nitro group (-NO₂) resulting in a significant fragment ion at [M-46]⁺. Further fragmentation could involve the loss of the isopropyl group or cleavage of the pyrazole ring, providing additional structural information.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [C₆H₈BrN₃O₂]⁺ | Molecular Ion | 233/235 |
| [C₆H₈BrN₃]⁺ | Loss of O₂ | 201/203 |
| [C₆H₈BrN₂]⁺ | Loss of NO₂ | 187/189 |
| [C₃H₃BrN₂]⁺ | Loss of isopropyl group | 146/148 |
Note: This table is illustrative and based on predicted fragmentation patterns. Actual experimental data is required for confirmation.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method would definitively confirm the connectivity of the atoms in this compound, including the positions of the bromo, isopropyl, and nitro substituents on the pyrazole ring.
A successful crystallographic analysis would yield detailed data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal intermolecular interactions in the solid state, such as hydrogen bonding or stacking interactions, which influence the crystal packing. The resulting crystal structure would provide unambiguous proof of the compound's regiochemistry.
Table 2: Anticipated Crystallographic Data Parameters for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (Å) | C-Br, C-N, N-O, C-C, N-N |
| Bond Angles (°) | Angles defining the geometry of the pyrazole ring and substituents |
Note: This table represents the type of data obtained from an X-ray crystallography experiment. The actual values are unknown without experimental determination.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₆H₈BrN₃O₂.
The experimentally measured exact mass would be compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₆H₈⁷⁹BrN₃O₂ + H]⁺ | ⁷⁹Br | 233.9927 |
Note: These are calculated theoretical values. Experimental verification is necessary.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical percentages based on the proposed molecular formula. Agreement between the experimental and theoretical values serves as a confirmation of the compound's purity and empirical formula.
Table 4: Theoretical Elemental Analysis Data for this compound (C₆H₈BrN₃O₂)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 30.79 |
| Hydrogen (H) | 3.45 |
| Bromine (Br) | 34.14 |
| Nitrogen (N) | 17.95 |
Note: This table contains calculated values based on the molecular formula. Experimental data would be required to verify these percentages.
Computational and Theoretical Studies of 3 Bromo 1 Isopropyl 4 Nitro 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric properties. These methods are broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), are instrumental in performing geometry optimization. This process identifies the most stable three-dimensional conformation of the molecule by finding the minimum energy state.
The optimization would reveal key structural parameters, including the bond lengths, bond angles, and dihedral angles of the pyrazole (B372694) ring and its substituents. The presence of the bulky isopropyl group at the N1 position and the bromine atom at the C3 position, along with the nitro group at C4, would create specific steric and electronic effects that dictate the molecule's final geometry.
Furthermore, DFT is used to elucidate the electronic structure. By calculating the molecular electrostatic potential (MEP), one can visualize the charge distribution across the molecule. In this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the electron-withdrawing nitro group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation effects. wikipedia.org These calculations are typically more computationally expensive than DFT but can offer higher accuracy for certain systems.
Calculations at the second-order (MP2), third-order (MP3), or fourth-order (MP4) levels can be used to obtain a more refined understanding of the molecule's energy and electronic properties. wikipedia.org For this compound, MP2 calculations could be used to corroborate the geometry optimized by DFT and to calculate more accurate electronic energies. Systematic studies have shown that MP theory is not always a convergent theory at high orders, and its performance can depend on the chemical system and basis set used. wikipedia.org
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of how atomic orbitals combine to form molecular orbitals, which is crucial for understanding a molecule's chemical behavior.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. numberanalytics.comwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the bromine atom. In contrast, the LUMO would likely be centered on the electron-deficient nitro group, given its strong electron-withdrawing nature. This distribution dictates the molecule's reactivity, suggesting that the pyrazole ring would be the initial site of interaction with electrophiles, while the nitro group would be the site for nucleophilic interactions.
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -7.2 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -2.5 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 | Indicates high kinetic stability and relatively low chemical reactivity. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in atomic and molecular orbitals, offering insights into charge transfer and hyperconjugative interactions.
Table 2: Hypothetical Natural Bond Orbital (NBO) Charge Analysis
| Atom/Group | Atom Number(s) | Calculated Charge (a.u.) |
|---|---|---|
| Pyrazole Ring | N1, C2, C3, C4, N5 | Variable (Net near-neutral) |
| Isopropyl Group | C, H | Positive |
| Bromo Atom | Br | Negative |
| Nitro Group | N, O | Negative |
Frontier Molecular Orbital (FMO) theory is an application of MO theory that explains chemical reactivity based on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is highly effective in predicting the outcomes of various chemical reactions, including pericyclic reactions and cycloadditions. numberanalytics.comwikipedia.org
Based on the FMO analysis of this compound, its reactivity can be predicted. The relatively low energy of its LUMO, concentrated on the nitro group, makes the molecule a good electrophile. It would readily react with nucleophiles, with the attack likely directed at the pyrazole ring carbons, influenced by the directing effects of the substituents. Conversely, the HOMO's energy and location suggest that the molecule can act as a nucleophile in reactions with strong electrophiles, with the pyrazole ring being the reactive site. FMO theory can thus be used to rationalize and predict the regioselectivity and stereoselectivity of reactions involving this compound. rsc.org
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational method used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. For aromatic and heterocyclic compounds, MEP maps reveal regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
In the case of this compound, the MEP surface is expected to be significantly influenced by its substituents. The nitro group (-NO₂) at the C4 position is a strong electron-withdrawing group and will create a region of strong negative potential (typically colored red or yellow) around its oxygen atoms. This indicates a high electron density, making these oxygen atoms likely sites for electrophilic attack. Conversely, the region around the pyrazole ring and the hydrogen atoms of the isopropyl group would exhibit a positive potential (typically colored blue), indicating electron deficiency and susceptibility to nucleophilic attack.
Computational studies on other nitropyrazoles confirm this charge distribution pattern. For instance, theoretical investigations of highly nitrated pyrazole isomers using Density Functional Theory (DFT) have shown that the nitro groups are centers of negative potential, significantly influencing the molecule's reactivity and stability. nih.govresearchgate.net The bromine atom at the C3 position, being electronegative, will also contribute to the complex electrostatic landscape, likely creating a region of slight positive potential on the halogen atom itself (a phenomenon known as a σ-hole), which can participate in halogen bonding. d-nb.info The isopropyl group at the N1 position, being an electron-donating group, will slightly increase the electron density on the pyrazole ring compared to an unsubstituted pyrazole, though this effect will be counteracted by the powerful electron-withdrawing nitro group.
Table 1: Predicted Regions of Electrostatic Potential in this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Oxygen atoms of Nitro group | Strongly Negative | Prone to electrophilic attack |
| Pyrazole ring protons | Positive | Susceptible to nucleophilic attack |
| Isopropyl group protons | Positive | Susceptible to nucleophilic attack |
| Area around Bromine atom | Slightly Positive (σ-hole) | Potential for halogen bonding |
Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
IR Spectroscopy: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. Key vibrational modes for this molecule would include the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. C-H stretching vibrations of the isopropyl group and the pyrazole ring would be observed around 2900-3100 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, typically in the fingerprint region. Computational studies on pyrazolone (B3327878) derivatives have successfully assigned vibrational frequencies using DFT calculations. jocpr.comresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The presence of the nitro group and the conjugated pyrazole system is expected to result in absorption bands in the UV region.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals/Bands |
| ¹H NMR | Downfield singlet for pyrazole C5-H; Upfield doublet and septet for isopropyl group. |
| ¹³C NMR | Resonances for pyrazole ring carbons influenced by substituents; Upfield signals for isopropyl carbons. |
| IR | ~1550 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch), ~3000 cm⁻¹ (C-H stretch). |
| UV-Vis | Absorption maxima in the UV region due to π → π* and n → π* transitions. |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational studies can shed light on its synthesis and subsequent reactions.
The synthesis of substituted nitropyrazoles often involves cycloaddition reactions. Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to explain the reaction pathways and regioselectivity in the formation of nitropyrazoles from precursors like nitrylimines and nitropropenes. nih.govnih.gov These studies analyze the electronic structure of reactants to predict the most favorable reaction channel. For instance, the formation of a 5-nitropyrazole derivative was explained by a [3+2] cycloaddition followed by an elimination process, with the regioselectivity being well-predicted by theoretical calculations. nih.govnih.gov
Furthermore, the functionalization of the pyrazole ring can be investigated computationally. For example, the mechanism of electrophilic aromatic substitution on the pyrazole ring can be modeled to determine the most likely site of substitution and the corresponding energy barriers. The presence of the activating isopropyl group and the deactivating nitro and bromo groups would create a complex reactivity pattern that can be unraveled through computational analysis.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group attached to the N1 nitrogen of the pyrazole ring. Conformational analysis can be performed by systematically rotating the dihedral angle of the C-N bond connecting the isopropyl group to the pyrazole ring and calculating the potential energy at each step. This would reveal the most stable conformation (the global minimum on the potential energy surface) and any energy barriers to rotation. While specific studies on this molecule are lacking, theoretical investigations on other molecules with isopropyl substituents have been conducted. researchgate.net
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time at different temperatures. MD simulations would illustrate the flexibility of the isopropyl group and how its motion might influence intermolecular interactions in different environments, such as in solution or in a crystal lattice.
Theoretical Investigation of Regioselectivity and Stereoselectivity
Regioselectivity is a key aspect of the synthesis and functionalization of substituted pyrazoles. Computational methods are instrumental in predicting the outcome of reactions where multiple isomers can be formed.
In the synthesis of this compound, the regioselectivity of the initial pyrazole ring formation is critical. As mentioned, computational studies on [3+2] cycloaddition reactions have successfully predicted the regioselective formation of specific pyrazole isomers. nih.govmdpi.com The electronic properties of the reactants, as determined by methods like CDFT, can explain the observed regioselectivity. nih.gov
For subsequent reactions on the pyrazole ring, such as further substitution, computational analysis of the molecule's electronic structure can predict the most reactive site. For instance, the calculation of Fukui functions or the analysis of the MEP surface can indicate which positions on the pyrazole ring are most susceptible to electrophilic or nucleophilic attack. Given the existing substitution pattern, any further electrophilic substitution would be strongly directed by the interplay of the activating and deactivating groups. Theoretical studies have been successfully applied to predict the regioselectivity of electrophilic substitution on various heteroaromatic systems. mdpi.com
Green Chemistry Principles Applied to Pyrazole Synthesis
The synthesis of pyrazole derivatives, a cornerstone of heterocyclic chemistry, has seen a significant shift towards environmentally sustainable methodologies. nih.gov Green chemistry principles are increasingly being integrated into synthetic routes to minimize hazardous waste, reduce energy consumption, and utilize safer reagents and solvents. nih.govbenthamdirect.com These strategies are not only environmentally benign but also often result in higher yields, operational simplicity, and greater atom economy. nih.gov While specific green synthetic routes for this compound are not extensively detailed in published literature, the principles discussed herein are broadly applicable to its synthesis and that of other substituted pyrazoles. The focus lies on developing eco-friendly pathways that employ green solvents, renewable energy sources, and recyclable catalysts. nih.gov
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions represents a fundamental approach in green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs) that are often toxic and environmentally harmful. ias.ac.inthieme-connect.com This technique can lead to higher reaction efficiency, shorter reaction times, and simplified work-up procedures. ias.ac.in
Several studies have demonstrated the successful synthesis of pyrazole derivatives without a solvent. For instance, a simple and efficient protocol for synthesizing dihydropyrano[2,3-c]pyrazole derivatives has been developed through a four-component reaction of benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile using a Brønsted-acidic ionic liquid as a reusable catalyst. ias.ac.in This method offers key advantages such as high yields, rapid reactions, and non-chromatographic product purification. ias.ac.in Another example is the catalyst-free 1,3-dipolar cycloaddition of diazo compounds to alkynes, which proceeds easily upon heating under solvent-free conditions to afford pyrazole products in high yields without requiring further purification. rsc.org
In 2021, a multicomponent protocol for synthesizing amino pyrazole derivatives from aromatic aldehydes, malononitrile, and phenyl hydrazine was developed using solid-phase vinyl alcohol (SPVA) as a heterogeneous catalyst under solvent-free conditions. rsc.org Similarly, an iodine-mediated cascade strategy has been developed for the synthesis of amino pyrazole thioether derivatives in the absence of both metals and solvents, highlighting an economically feasible and environmentally benign approach. acs.org
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. eurekaselect.comrsc.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. acs.orgresearchgate.netdergipark.org.tr This technology allows for efficient and rapid heating, better process control, and enhanced selectivity. eurekaselect.combenthamdirect.com
The application of MAOS has been successfully demonstrated in the synthesis of a wide array of pyrazole derivatives. For example, an efficient one-pot, solvent-free method for generating structurally diverse pyrazolone derivatives has been developed using microwave irradiation, achieving good to excellent yields (51–98%). nih.gov In another study, the synthesis of pyrazole-oxadiazole hybrids saw reaction times decrease from 7–9 hours with conventional heating to just 9–10 minutes under microwave conditions, with a concurrent improvement in yields from 79% to 92%. acs.org
Microwave-assisted synthesis is also effective for multicomponent reactions. A one-pot, three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation has been used to produce pyrazolines, which are then converted to 1,3,5-trisubstituted pyrazoles. rsc.org This approach highlights the ability of microwave energy to facilitate complex transformations efficiently and sustainably. nih.govpharmacognosyjournal.net
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. eurekaselect.comnih.gov This technique provides an alternative energy source that can accelerate reactions, improve yields, and allow for milder reaction conditions compared to traditional methods. benthamdirect.comrsc.org The physical phenomena of cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—create localized hot spots with extreme temperatures and pressures, driving chemical transformations. nih.gov
The synthesis of various pyrazole scaffolds has been successfully achieved using ultrasound irradiation. For instance, a catalyst-free, four-component reaction involving ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile in water was facilitated by ultrasonic irradiation, yielding excellent results for pyrano[2,3-c]pyrazole synthesis. nih.gov In another approach, graphene oxide was used as a catalyst for the ultrasound-assisted four-component synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium, with reaction times as short as 2–6 minutes at room temperature. mdpi.com
The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine was significantly enhanced under ultrasound irradiation in the presence of a Cu(I) catalyst, with high yields achieved in 75-90 minutes. asianpubs.org This method demonstrates a tremendous increase in reaction rate compared to conventional approaches. asianpubs.org Furthermore, ultrasound has been employed to synthesize tetrazole-based pyrazolines and isoxazolines, highlighting the versatility of this green technique in creating complex heterocyclic structures. nih.gov
Reactions in Aqueous Media
The use of water as a solvent for organic reactions is a cornerstone of green chemistry. thieme-connect.com It is non-toxic, non-flammable, abundant, and inexpensive, making it an ideal replacement for hazardous organic solvents. thieme-connect.com Conducting pyrazole synthesis in aqueous media aligns with the principles of sustainability and can lead to simplified reaction protocols and purification processes. thieme-connect.comnih.gov
Numerous synthetic methods for pyrazole derivatives have been developed using water as the reaction medium. A time-efficient synthesis of pyrano[2,3-c]pyrazole derivatives was achieved through a four-component reaction catalyzed by piperidine with vigorous stirring in an aqueous medium for 20 minutes at room temperature, yielding products in 85-93% yields. mdpi.com Another green protocol involves the condensation of hydrazines with 1,3-diketones at room temperature using Amberlyst-70 as a recyclable, heterogeneous catalyst in water. mdpi.com
The synthesis of multisubstituted 5-amino pyrazoles has been reported via a three-component reaction in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a water-soluble and recyclable catalyst, with reactions completing in as little as 5 minutes. rsc.org Similarly, taurine has been used as a catalyst for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in pure water, demonstrating the viability of using green reaction media for creating densely substituted pyrazole scaffolds. rsc.org
Utilization of Heterogeneous Catalysis and Nanocatalysts
Heterogeneous catalysts are integral to green chemistry due to their distinct advantages over homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, thermal stability, and low toxicity. nih.govmdpi.com Nanocatalysts, in particular, offer enhanced performance due to their high surface-area-to-volume ratio, which provides a greater number of active sites for catalysis. taylorfrancis.comtaylorfrancis.com
A wide variety of heterogeneous and nanocatalysts have been employed for the synthesis of pyrazole derivatives. nih.gov For example, nano-sized magnesium oxide (MgO) has been used as a catalyst for the synthesis of dihydropyrano[2,3-c]-pyrazole derivatives in an aqueous medium at room temperature, affording excellent yields. nih.gov Similarly, nano-ZnO has been demonstrated as an eco-friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles under aqueous conditions. mdpi.com
Magnetically separable catalysts, such as iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO), provide a highly efficient and benign protocol for pyrazole synthesis. acs.org These catalysts can be easily recovered using an external magnet and have been shown to be recyclable for up to six cycles without a significant loss in catalytic activity. acs.org Other notable examples include the use of copper ferrite (CuFe2O4) nanocatalysts in water and silver-impregnated titanium dioxide (Ag/TiO2) nano-thin films in aqueous ethanol, both of which demonstrate high efficiency and reusability in multicomponent reactions to form pyrazole scaffolds. nih.gov
Continuous Flow Chemistry Techniques for Pyrazole Synthesis and Functionalization
Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing. galchimia.commdpi.comnih.gov By performing reactions in a continuously flowing stream through a reactor, this technique provides superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov This leads to improved safety, especially when handling hazardous or unstable intermediates, enhanced reproducibility, and greater scalability. mdpi.comnih.gov
The synthesis of pyrazoles is particularly well-suited to flow chemistry. A rapid and modular continuous flow synthesis of highly functionalized pyrazoles has been developed, which enables the safe handling of diazoalkane intermediates at elevated temperatures. nih.govresearchgate.net This "assembly line" approach allows for sequential modifications, such as N-alkylation and amidation, in different reactor modules, facilitating the creation of molecular diversity in a short amount of time. nih.gov For example, a four-step, telescoped synthesis of the measles therapeutic AS-136A was achieved with a total residence time of just 31.7 minutes. nih.gov
Another application is the two-stage synthesis of substituted pyrazoles from acetophenones in a flow system. galchimia.com An intermediate enaminone is formed in the first stage, followed by condensation with hydrazine in a second stage to generate the pyrazole product, demonstrating a general, high-yielding method amenable to a wide range of substrates. galchimia.com Furthermore, silica-supported copper catalysts have been successfully implemented in continuous flow conditions for the synthesis of 1,4-disubstituted pyrazoles, allowing for the practical scale-up of the process. rsc.org A two-step flow strategy has also been developed for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine, which proceeds via an intermediary 1,3-diyne without the need for isolation. researchgate.net
Applications of 3 Bromo 1 Isopropyl 4 Nitro 1h Pyrazole in Materials Science and Organic Synthesis
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The strategic placement of bromo, nitro, and isopropyl groups on the pyrazole (B372694) ring endows 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole with considerable versatility as a synthetic intermediate. Pyrazoles are known to be electron-rich heterocyclic systems that can be readily employed in organic synthesis. The presence of both an electron-withdrawing nitro group and a reactive bromine atom allows for a variety of chemical transformations, making it a valuable starting material for creating more complex molecules. mdpi.com
Building Block for Complex Poly-substituted Pyrazole Derivatives
The structure of this compound is primed for the synthesis of diverse, highly substituted pyrazole derivatives. The bromine atom at the 3-position can be replaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide array of functional groups, leading to the creation of novel pyrazole-based compounds. For instance, similar bromo-pyrazoles have been used to synthesize indole–pyrazole hybrids. mdpi.com The nitro group at the 4-position can be reduced to an amino group, which can then be further functionalized, or it can be subjected to nucleophilic aromatic substitution.
Precursor for Fused Pyrazole Ring Systems
Functionalized pyrazoles are frequently used as precursors for the synthesis of fused heterocyclic systems. For example, aminopyrazoles are often used to create condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com The reactive sites on this compound, particularly after the reduction of the nitro group to an amine, can participate in cyclization reactions with appropriate reagents to form fused-ring structures. These fused systems, such as pyrazolo-triazines or pyrazolo-pyrazoles, are of significant interest in materials science and medicinal chemistry. nih.gov
Research in Energetic Materials (specifically Nitrated Pyrazoles)
Nitrated pyrazole compounds are a significant area of research in the field of energetic materials due to their high heat of formation, density, and thermal stability. mdpi.comnih.gov These characteristics make them potentially useful in explosives, propellants, and pyrotechnics. nih.govsemanticscholar.org The presence of the nitro group on the pyrazole ring is a key feature that imparts energetic properties.
Compounds like this compound are of interest as they can serve as intermediates for more complex energetic materials. The introduction of additional nitro or other energetic functional groups can further enhance their performance. nih.gov Research in this area focuses on synthesizing new nitrated pyrazole derivatives and evaluating their energetic properties, such as detonation velocity and pressure, as well as their sensitivity to impact and friction. nih.govrsc.org The goal is to develop high-performance energetic materials that are also insensitive enough to be handled safely. nih.gov
Table 1: Comparison of Energetic Properties of Selected Nitropyrazole Derivatives
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| TNT | 1.65 | 6900 | 19.0 |
| RDX | 1.82 | 8750 | 34.0 |
| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | 1.95 | 9530 | 42.1 |
Note: Data for this compound is not available; representative compounds are shown for context.
Development of Fluorescent Dyes and Probes
The development of fluorescent probes for detecting various ions and molecules is an active area of research. While specific studies on the fluorescence of this compound are not widely reported, the pyrazole scaffold is a component of some fluorescent molecules. The functional groups on this particular compound could potentially be modified to create fluorescent probes. For example, the bromine atom could be a reactive site for attaching a fluorophore or a recognition moiety for a specific analyte. The development of fluorescent probes for species like bromide ions (Br-) and hypobromous acid (HOBr) is an area of interest, highlighting the potential for bromo-substituted compounds in this field. nih.gov
Exploration in Optoelectronic and Photoluminescent Materials
Pyrazole derivatives are being explored for their potential in optoelectronic and photoluminescent materials. Their electronic properties can be tuned by the addition of different substituents to the pyrazole ring. The combination of an electron-withdrawing nitro group and the polarizable bromine atom in this compound could lead to interesting electronic and photophysical properties. By incorporating this pyrazole derivative into larger conjugated systems or coordination complexes, it may be possible to develop new materials for applications such as organic light-emitting diodes (OLEDs) or sensors.
Studies on Adsorption Phenomena (e.g., as corrosion inhibitors, focusing on chemical interaction)
No published research is available to detail the adsorption phenomena of this compound as a corrosion inhibitor.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-1-isopropyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. Bromination and nitration steps require careful optimization. For brominated pyrazoles, regioselective bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C . Nitration often employs fuming nitric acid in sulfuric acid at controlled temperatures (e.g., 0–10°C) to avoid over-nitration. Solvent polarity and temperature significantly impact yields; for example, acetonitrile may enhance nitration efficiency compared to DMSO .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key features include:
- ¹H NMR : Signals for isopropyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH) and pyrazole protons (δ ~8.0–9.0 ppm) .
- ¹³C NMR : Distinct peaks for nitro-substituted carbons (δ ~140–150 ppm) and brominated carbons (δ ~100–110 ppm) .
High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₇H₉BrN₃O₂: 262.9874) .
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to light, moisture, or acidic conditions, as the nitro group is susceptible to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions to minimize degradation .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for nitration of brominated pyrazoles be resolved?
- Methodological Answer : Discrepancies often arise from competing electronic effects. Bromine (electron-withdrawing) deactivates the pyrazole ring, but the isopropyl group (electron-donating) can enhance nitration at specific positions. Use computational modeling (DFT) to predict reactive sites and optimize conditions (e.g., adjusting nitric acid concentration or temperature gradients) . Comparative studies using substituent analogs (e.g., methyl vs. trifluoromethyl groups) can isolate electronic vs. steric effects .
Q. What strategies analyze the electronic effects of nitro and bromo substituents in cross-coupling reactions?
- Methodological Answer : Electrochemical methods (cyclic voltammetry) quantify electron-withdrawing effects of nitro and bromo groups, which influence oxidative addition in Suzuki-Miyaura couplings. For example, bromine’s lower electronegativity compared to nitro groups may favor transmetalation with palladium catalysts. X-ray crystallography of intermediates (e.g., Pd-pyrazole complexes) reveals steric hindrance from the isopropyl group .
Q. How does the substitution pattern of pyrazole derivatives impact their biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that bromine enhances lipophilicity and membrane permeability, while nitro groups contribute to redox activity (e.g., antimicrobial properties). Compare analogs like 3-Amino-4-bromo-1-methylpyrazole (anti-inflammatory) and 4-Bromo-1-(trifluoromethyl)pyrazole (antiviral) to isolate substituent contributions. Biological assays (MIC, IC₅₀) paired with LogP calculations validate these trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
